
1-(2-Chloro-3-fluorophenyl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Chloro-3-fluorophenyl)ethanol is an organic compound with the molecular formula C8H8ClFO It is a chiral alcohol, meaning it has a specific three-dimensional arrangement that can exist in two enantiomeric forms
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(2-Chloro-3-fluorophenyl)ethanol can be synthesized starting from 2-chloro-3-fluoroacetophenone. The primary method involves the reduction of 2-chloro-3-fluoroacetophenone using sodium borohydride as a reducing agent. The reaction is typically carried out in an alcohol solvent, such as methanol or ethanol, at room temperature. The reduction process yields this compound with high efficiency .
Industrial Production Methods: For industrial-scale production, the process may involve the use of biocatalysts. Enzymatic reduction using carbonyl reductase and glucose dehydrogenase has been explored. This method offers advantages such as higher enantioselectivity and milder reaction conditions, making it more environmentally friendly and suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Chloro-3-fluorophenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone, 2-chloro-3-fluoroacetophenone, using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: Further reduction can yield the corresponding hydrocarbon.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Thionyl chloride or phosphorus tribromide in anhydrous conditions.
Major Products:
Oxidation: 2-chloro-3-fluoroacetophenone.
Reduction: The corresponding hydrocarbon.
Substitution: Various substituted derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
1-(2-Chloro-3-fluorophenyl)ethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in the development of pharmaceutical agents.
Mecanismo De Acción
The mechanism of action of 1-(2-Chloro-3-fluorophenyl)ethanol involves its interaction with specific molecular targets. As an alcohol, it can participate in hydrogen bonding and other interactions with enzymes and receptors. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
- 1-(3-Chloro-2-fluorophenyl)ethanol
- 2-(3-Chloro-2-fluorophenyl)ethanol
- 1-(2,6-Dichloro-3-fluorophenyl)ethanol
Comparison: 1-(2-Chloro-3-fluorophenyl)ethanol is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and interactions. Compared to its analogs, it may exhibit different physical properties, such as melting point and solubility, and distinct chemical reactivity due to the position of the chloro and fluoro substituents .
Propiedades
Fórmula molecular |
C8H8ClFO |
|---|---|
Peso molecular |
174.60 g/mol |
Nombre IUPAC |
1-(2-chloro-3-fluorophenyl)ethanol |
InChI |
InChI=1S/C8H8ClFO/c1-5(11)6-3-2-4-7(10)8(6)9/h2-5,11H,1H3 |
Clave InChI |
KPGKCJKTJSUUJP-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=C(C(=CC=C1)F)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


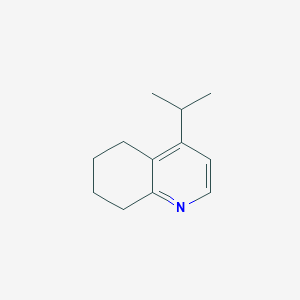
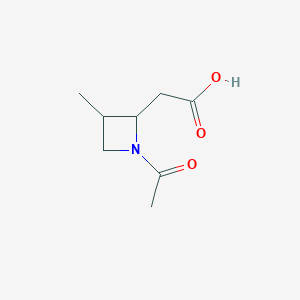
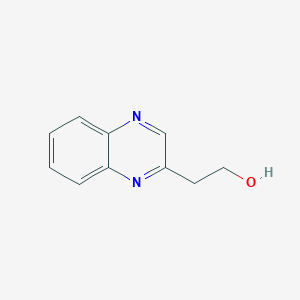

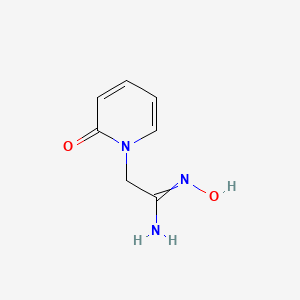

![2-Chloro-8-fluoroimidazo[1,2-A]pyridine](/img/structure/B11913668.png)
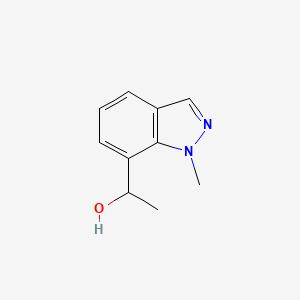




![Furo[3,4-b]quinoxaline](/img/structure/B11913692.png)

